molecular formula C9H14O2 B8610304 2-Cyclopentylmethyl-acrylic acid

2-Cyclopentylmethyl-acrylic acid

Cat. No.: B8610304
M. Wt: 154.21 g/mol
InChI Key: PAAFJYIOSKZNLA-UHFFFAOYSA-N
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Description

2-Cyclopentylmethyl-acrylic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

2-Cyclopentylmethyl-acrylic acid is characterized by the following molecular properties:

  • Molecular Formula : C10H16O2
  • Molecular Weight : 168.24 g/mol
  • IUPAC Name : 2-cyclopentyl-2-methylprop-2-enoic acid

The compound features a cyclopentyl group attached to a methyl acrylic acid backbone, which influences its reactivity and interactions with other chemical species.

Polymer Production

One of the primary applications of this compound is in the synthesis of polymers. It serves as a monomer in the production of acrylic copolymers, which are widely used in coatings, adhesives, and sealants due to their excellent mechanical properties and resistance to environmental factors.

Table 1: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temperature (Tg)-40°C
Tensile Strength40 MPa
Elongation at Break300%
Water Absorption1.5%

These properties make polymers derived from this compound suitable for applications requiring flexibility and durability.

Coatings and Adhesives

Due to its ability to enhance adhesion and flexibility, this compound is utilized in formulating pressure-sensitive adhesives (PSAs) and coatings. The presence of the cyclopentyl group contributes to improved adhesion characteristics on various substrates.

Drug Development

Research has indicated that derivatives of this compound exhibit potential as therapeutic agents. Its unique structure allows for modifications that can enhance bioactivity against specific biological targets.

Case Study: Anticancer Activity

A study investigated the anticancer properties of a derivative of this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potential for further development as an anticancer drug.

Anti-inflammatory Agents

Another area of research focuses on the anti-inflammatory effects of compounds derived from this compound. Preliminary studies show that these compounds can inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.

Table 2: Efficacy of Anti-inflammatory Compounds Derived from this compound

CompoundIC50 (µM)Target
Derivative A15TNF-alpha
Derivative B20IL-6

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its functional groups allow it to participate in various reactions such as esterification and amidation, making it useful for synthesizing more complex molecules.

Table 3: Reactions Involving this compound

Reaction TypeProductYield (%)
EsterificationMethyl ester85
AmidationAmide derivative75

Chemical Reactions Analysis

Esterification and Amidation

2-CpMAA undergoes nucleophilic acyl substitution at the carboxylic acid group:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of H2SO4\text{H}_2\text{SO}_4 or DCC/DMAP to yield corresponding esters .

  • Amidation : Coupling with amines (e.g., hydroxylamine derivatives) using HATU/DIPEA forms acrylamide derivatives .

Example Reaction :

2-CpMAA+R-NH2HATU, DIPEA2-CpMAA-amide+H2O\text{2-CpMAA} + \text{R-NH}_2 \xrightarrow{\text{HATU, DIPEA}} \text{2-CpMAA-amide} + \text{H}_2\text{O}

Polymerization

The α,β-unsaturated system participates in radical polymerization , forming poly(2-CpMAA) with potential applications in coatings or adhesives . Inhibitors like MEHQ (200 ppm) are required to prevent premature polymerization .

Cycloaddition Reactions

The conjugated diene system engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), producing six-membered cycloadducts .

Deformylase Inhibition

2-CpMAA derivatives exhibit inhibitory activity against bacterial peptide deformylase (PDF), a target for antibiotics .

Key Data :

CompoundIC₅₀ (Zn-PDF)IC₅₀ (Ni-PDF)MIC (Staphylococcus aureus)
2-CpMAA-hydroxamate 0.001–0.2 μM0.005–3 μM0.0625–64 μg/mL

Solvent Effects

Reactions in cyclopentyl methyl ether (CPME) show enhanced selectivity due to its low water solubility and stability under basic conditions .

Equilibrium in Ethenolysis

In ethylene-rich environments, 2-CpMAA participates in ethenolysis with Ru catalysts (e.g., Hoveyda-Grubbs II), favoring acrylic acid derivatives :

Maleic acid+C2H42-CpMAA+CO2\text{Maleic acid} + \text{C}_2\text{H}_4 \rightleftharpoons \text{2-CpMAA} + \text{CO}_2

Optimal Conditions :

  • Solvent: THF

  • Catalyst loading: 3 mol%

  • Temperature: 60°C

Photochemical Reactivity

UV irradiation induces decarboxylation or cyclization , forming cyclopropane derivatives or lactones .

Industrial and Environmental Considerations

  • Toxicity : Acute exposure causes skin/eye irritation (LD₅₀: 340 mg/kg, rats) .

  • Stability : Forms dimers (e.g., acryloyloxypropionic acid) during storage, accelerated by heat or moisture .

Comparison with Analogues

Property2-CpMAAAcrylic Acid
Solubility in waterLowHigh
Polymerization rateSlower Faster
Thermal stabilityHigher Moderate

Future Research Directions

  • Biobased synthesis : Exploring routes from furfural-derived intermediates .

  • Catalyst design : Developing asymmetric catalysts for stereoselective reactions .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(cyclopentylmethyl)prop-2-enoic acid

InChI

InChI=1S/C9H14O2/c1-7(9(10)11)6-8-4-2-3-5-8/h8H,1-6H2,(H,10,11)

InChI Key

PAAFJYIOSKZNLA-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1CCCC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-cyclopentylmethyl-malonic acid (24.90 g, 133.7 mmol), piperidine (15.9 mL, 160.8 mmol), 37% aqueous formaldehyde (51.0 mL, 647.2 mmol), and EtOH (250 mL) is stirred at reflux for 16 hours. The reaction is quenched with 1N HCl to a pH=1, and the mixture is extracted with EtOAc. The EtOAc layers are combined, dried over Na2SO4, and concentrated. The crude product is purified by flash chromatography (SiO2, 10% acetone in DCM), which gives 2-cyclopentylmethyl-acrylic acid (17.65 g, 86% yield) as an oil.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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